cGAS-IN-2

Description

Properties

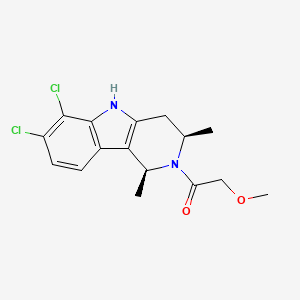

Molecular Formula |

C16H18Cl2N2O2 |

|---|---|

Molecular Weight |

341.2 g/mol |

IUPAC Name |

1-[(1S,3R)-6,7-dichloro-1,3-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-methoxyethanone |

InChI |

InChI=1S/C16H18Cl2N2O2/c1-8-6-12-14(9(2)20(8)13(21)7-22-3)10-4-5-11(17)15(18)16(10)19-12/h4-5,8-9,19H,6-7H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

DSDHEJULZLPMMU-BDAKNGLRSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@H](N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl |

Canonical SMILES |

CC1CC2=C(C(N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the cGAS Inhibitor G150

This guide provides a detailed overview of the potent and selective human cyclic GMP-AMP synthase (cGAS) inhibitor, G150. It is intended for researchers, scientists, and drug development professionals working on the cGAS-STING pathway and related inflammatory and autoimmune diseases. This document covers the chemical structure, a representative synthesis, biological activity, and detailed experimental protocols for the characterization of cGAS inhibitors like G150.

Introduction to cGAS and the Therapeutic Potential of Its Inhibition

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in innate immunity. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with pathogens or cellular damage—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1] 2'3'-cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), which is located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoinflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of cGAS is a promising therapeutic strategy for these conditions. G150 is a potent and selective inhibitor of human cGAS that has demonstrated efficacy in cellular models.[2][3][4]

Chemical Structure and Properties of G150

G150 is a small molecule inhibitor characterized by a central pyridinyl ether scaffold. Its structure is presented below.

Chemical Name: 2-(azetidin-1-yl)-N-(6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-yl)acetamide

Molecular Formula: C₂₇H₂₃Cl₃N₄O₃

Molecular Weight: 573.86 g/mol

Chemical Structure:

Representative Synthesis of G150

A detailed, step-by-step synthesis protocol for G150 has not been made publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Ullmann condensation for the formation of the diaryl ether bond and standard amidation reactions. The following represents a hypothetical, multi-step synthesis.

Step 1: Synthesis of the Pyridinyl Ether Core via Ullmann Condensation

The key diaryl ether linkage in G150 can be formed through a copper-catalyzed Ullmann condensation between a dihalogenated pyridine and 3-chlorophenol.

-

Reactants: 2,6-dichloro-5-(2,4-dichlorobenzyl)pyridine and 3-chlorophenol.

-

Catalyst: Copper(I) iodide (CuI) with a ligand such as picolinic acid.

-

Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

-

Solvent: A high-boiling polar solvent like DMSO or DMF.

-

Procedure: The reactants, catalyst, and base are heated in the solvent under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product, 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine, is isolated and purified using column chromatography.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amine

The remaining chlorine atom on the pyridine ring can be displaced by an amino group, which will later be acylated.

-

Reactants: 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine and a source of ammonia or a protected amine.

-

Conditions: This can be achieved under high pressure and temperature, or through a palladium-catalyzed Buchwald-Hartwig amination. For the latter, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) would be used with a base like sodium tert-butoxide.

-

Procedure: The reactants are combined with the catalyst system in a suitable solvent (e.g., toluene) and heated. The resulting 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine is then purified.

Step 3: Acylation of the Amine

The final acetamide side chain is installed by acylating the newly introduced amino group.

-

Reactants: 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine and 2-(azetidin-1-yl)acetyl chloride.

-

Base: A non-nucleophilic base such as triethylamine or pyridine.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: The acetyl chloride is added to a solution of the amine and base at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The final product, G150, is isolated and purified by chromatography.

Quantitative Biological Data

G150 has been characterized as a highly potent inhibitor of human cGAS with good cellular activity. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of G150

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Human cGAS | Biochemical (unspecified) | 10.2 | [2][3][4] |

| Murine cGAS | Biochemical (unspecified) | Inactive | [2][3] |

Table 2: Cellular Inhibitory Activity of G150

| Cell Type | Stimulation | Readout | IC₅₀ (µM) | Reference |

| Human THP-1 cells | dsDNA | IFNB1 mRNA | 1.96 | [2] |

| Human THP-1 cells | dsDNA | CXCL10 mRNA | ~7.5 | [2] |

| Primary Human Macrophages | dsDNA | IFNB1 mRNA | ≤ 1 | [2] |

| Primary Human Macrophages | dsDNA | CXCL10 mRNA | ≤ 1 | [2] |

No publicly available data on the binding affinity (Kd) or pharmacokinetic properties of G150 was found.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the cGAS-STING signaling pathway and a general experimental workflow for the characterization of a cGAS inhibitor like G150.

Caption: The cGAS-STING signaling pathway and the inhibitory action of G150.

References

- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. regenhealthsolutions.info [regenhealthsolutions.info]

- 4. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on cGAS-IN-2: A Potent Modulator of the cGAS-STING Pathway

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "cGAS-IN-2" appears to be a proprietary or non-publicly documented investigational molecule. As of our latest update, there is no specific information available in peer-reviewed literature, patent databases, or commercial supplier catalogs that explicitly details the chemical structure, mechanism of action, or quantitative data for a compound with this designation.

Therefore, this guide has been constructed as a representative technical whitepaper, drawing upon the established mechanisms and experimental methodologies for well-characterized small-molecule inhibitors of the cyclic GMP-AMP synthase (cGAS). The data and protocols presented herein are illustrative of the types of analyses performed for cGAS inhibitors and should be considered as a template for the characterization of a novel cGAS-targeting compound, such as the conceptual "this compound".

Core Mechanism of Action: Targeting the cGAS Catalytic Domain

Small-molecule inhibitors of cGAS, exemplified by compounds like G140 and others disclosed in recent patent literature, typically function as competitive inhibitors that target the catalytic pocket of the cGAS enzyme. This mode of action prevents the binding of the natural substrates, ATP and GTP, thereby blocking the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). The inhibition of cGAMP production is the pivotal step in preventing the activation of the STING (Stimulator of Interferon Genes) protein and the subsequent downstream inflammatory signaling cascade.

The interaction of these inhibitors with the cGAS catalytic site is often elucidated through co-crystallization studies, which reveal the specific amino acid residues involved in binding. This structural information is critical for the rational design and optimization of more potent and selective inhibitors.

Quantitative Data Summary

To facilitate the comparison of inhibitor potency, all quantitative data should be systematically organized. The following tables provide a template for presenting the biochemical and cellular activity of a hypothetical cGAS inhibitor, "this compound".

Table 1: In Vitro Biochemical Activity of this compound

| Assay Type | Target | Substrate(s) | IC50 (nM) | Notes |

| cGAS Enzymatic Assay | Human cGAS | ATP, GTP, dsDNA | 50 | Measures direct inhibition of 2',3'-cGAMP synthesis. |

| cGAS Enzymatic Assay | Murine cGAS | ATP, GTP, dsDNA | >10,000 | Demonstrates species selectivity. |

| Kinase Panel Screen | 100+ Kinases | ATP | >10,000 | Assesses off-target activity against other ATP-binding proteins. |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Stimulus | EC50 (nM) | Notes |

| THP-1 Dual™ Reporter Cells | IRF-Luciferase Reporter | Transfected dsDNA | 200 | Measures inhibition of IRF pathway activation. |

| THP-1 Dual™ Reporter Cells | NF-κB-Luciferase Reporter | Transfected dsDNA | 250 | Measures inhibition of NF-κB pathway activation. |

| Primary Human Macrophages | IFN-β ELISA | Transfected dsDNA | 300 | Quantifies inhibition of endogenous cytokine production. |

| Cytotoxicity Assay | Various Cell Lines | - | >20,000 | Determines the concentration at which the compound is toxic to cells. |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize cGAS inhibitors.

In Vitro cGAS Enzymatic Assay (Transcreener® cGAMP cGAS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant cGAS.

Principle: This is a competition-based immunoassay. The amount of 2',3'-cGAMP produced by cGAS is measured by its ability to displace a fluorescently labeled cGAMP tracer from a specific antibody.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and an ATP/GTP mix.

-

Dilute recombinant human cGAS enzyme to the desired concentration in the reaction buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., "this compound") in DMSO, followed by dilution in the reaction buffer.

-

Prepare the dsDNA activator (e.g., herring testes DNA).

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the test inhibitor solution.

-

Add the cGAS enzyme to all wells except the negative control.

-

Initiate the reaction by adding the ATP/GTP/dsDNA mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the enzymatic reaction by adding EDTA.

-

Add the cGAMP-Alexa633 tracer and the anti-cGAMP antibody.

-

Incubate for 60 minutes to allow for antibody-tracer binding.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular cGAS-STING Pathway Activation Assay (THP-1 Dual™ Reporter Cells)

Objective: To measure the half-maximal effective concentration (EC50) of a test compound for the inhibition of the cGAS-STING pathway in a cellular context.

Principle: THP-1 Dual™ cells are engineered to express secreted luciferases under the control of IRF and NF-κB responsive promoters. Activation of the cGAS-STING pathway by cytosolic DNA induces the expression of these reporters.

Methodology:

-

Cell Culture and Treatment:

-

Culture THP-1 Dual™ cells according to the supplier's instructions.

-

Plate the cells in a 96-well plate.

-

Treat the cells with a serial dilution of the test inhibitor (e.g., "this compound") for 1 hour.

-

-

Pathway Stimulation:

-

Transfect the cells with a dsDNA stimulus (e.g., ISD or poly(dA:dT)) using a suitable transfection reagent (e.g., Lipofectamine).

-

Include appropriate controls: untransfected cells, cells transfected with a control DNA, and cells treated with a known inhibitor.

-

-

Reporter Gene Assay:

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the activity of the secreted luciferases using a luminometer and the appropriate substrates (e.g., QUANTI-Luc™).

-

-

Data Analysis:

-

Normalize the luciferase activity to a viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compound.

-

Calculate the percentage of inhibition relative to the stimulated DMSO control.

-

Determine the EC50 value by fitting the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for conveying complex biological processes and experimental designs.

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

Caption: A typical experimental workflow for the characterization of a novel cGAS inhibitor.

Caption: Logical flow of the cGAS-STING pathway and the point of intervention for this compound.

The Elusive Binding Site of cGAS-IN-2: A Technical Guide to Targeting the cGAS Protein

A comprehensive review of the current scientific literature did not yield specific information on an inhibitor designated "cGAS-IN-2." This suggests that "this compound" may be an internal compound name not yet disclosed in public-facing research, a less common alias for a known inhibitor, or a compound that is still in the early stages of development.

This technical guide, therefore, provides an in-depth overview of the known binding sites on the cyclic GMP-AMP synthase (cGAS) protein targeted by various characterized inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding of cGAS inhibition strategies. The guide summarizes quantitative binding data for representative inhibitors, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

The cGAS-STING Signaling Pathway: A Primer

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2][3] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, leading to its enzymatic activation.[4][5][6] Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[2][7][8] 2'3'-cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes) on the endoplasmic reticulum, triggering a downstream signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.

References

- 1. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human cGAS reveals a conserved family of second-messenger enzymes in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Structural mechanism of cytosolic DNA sensing by cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures and Mechanisms in the cGAS-STING Innate Immunity Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of cGAS-IN-2: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cGAS-IN-2, a novel inhibitor of cyclic GMP-AMP synthase (cGAS). This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and design of cGAS inhibitors for therapeutic applications.

Introduction: The Role of cGAS in Innate Immunity and Disease

Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in the innate immune system.[1][2][3] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2][4] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein, triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[2][4][5] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, as well as in promoting neuroinflammation in neurodegenerative disorders.[6][7] Consequently, the development of small molecule inhibitors of cGAS has emerged as a promising therapeutic strategy.

This compound: A Novel Scaffold for cGAS Inhibition

A recent high-throughput screening of over 300,000 small molecules identified a novel sulfonamide derivative, designated as compound 1 (also referred to as RU-0610270), as a potent inhibitor of human cGAS (h-cGAS).[6] Initial structure-activity relationship (SAR) studies on this scaffold led to the identification of compound 6, an analog with improved inhibitory activity.[6] This guide focuses on the available SAR data for this chemical series.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of the initial hit and its optimized analog against human cGAS. The activity was determined using a modified Kinase Glo® Luminescent Kinase assay.[6]

| Compound ID | Structure | h-cGAS IC50 (µM) |

| 1 (this compound / RU-0610270) | [Chemical Structure of Compound 1] | 1.88[6] |

| 6 | [Chemical Structure of Compound 6] | 0.66[6] |

Note: The specific chemical structures for compounds 1 and 6 are proprietary to the discovering institution and are not publicly available in full detail in the initial preprint.

Experimental Methodologies

A comprehensive understanding of the SAR data necessitates a detailed knowledge of the experimental protocols employed. The primary assay used for determining the inhibitory potency of this compound and its analogs was a modified Kinase Glo® Luminescent Kinase assay.[6]

Principle of the cGAS Kinase Glo® Assay

The Kinase Glo® assay quantifies the amount of ATP remaining in a reaction mixture. In the context of a cGAS assay, the enzyme consumes ATP and GTP to produce cGAMP. The addition of a cGAS inhibitor reduces the enzymatic activity, resulting in less ATP consumption. The Kinase Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to greater inhibition of cGAS activity.

Representative Protocol for a cGAS Inhibition Assay

While the exact, modified protocol for the this compound study is not publicly detailed, a representative protocol for a cGAS inhibitor screening assay using a luminescence-based readout is outlined below. This protocol is synthesized from publicly available information on similar assays.

Materials:

-

Recombinant human cGAS enzyme

-

Double-stranded DNA (dsDNA) activator (e.g., Herring Testes DNA)

-

Adenosine 5'-triphosphate (ATP)

-

Guanosine 5'-triphosphate (GTP)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Kinase Glo® Luminescent Kinase Assay Kit

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known cGAS inhibitor as a positive control.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, recombinant h-cGAS, and the dsDNA activator.

-

Enzyme Addition: Dispense the cGAS/dsDNA master mix into each well of the assay plate containing the test compounds.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate master mix containing the assay buffer, ATP, and GTP. Add this mix to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow for cGAMP synthesis and ATP consumption.

-

Luminescence Detection: Equilibrate the plate and the Kinase Glo® reagent to room temperature. Add a volume of Kinase Glo® reagent equal to the volume of the reaction mixture in each well.

-

Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Processes

To further aid in the understanding of the context and workflow of cGAS inhibitor SAR studies, the following diagrams have been generated.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 3. biorxiv.org [biorxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cGAS-IN-2, a Representative Inhibitor of the cGAS-STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1][2][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][2] This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines, mounting an immune response.

While essential for host defense, aberrant activation of the cGAS-STING pathway due to self-DNA in the cytosol can lead to autoimmune and inflammatory diseases such as systemic lupus erythematosus and Aicardi-Goutières syndrome.[4] Consequently, small molecule inhibitors of cGAS are being actively pursued as potential therapeutics. This guide provides a detailed technical overview of a representative cGAS inhibitor, herein referred to as cGAS-IN-2, and its effects on the cGAS-STING pathway. The data and protocols presented are based on publicly available information for well-characterized cGAS inhibitors such as G150 and PF-06928215, and serve as a comprehensive model for understanding the evaluation of such compounds.

cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade is a central mechanism for detecting cytosolic dsDNA and initiating an innate immune response. The pathway can be summarized in the following key steps:

-

DNA Sensing by cGAS: Cytosolic dsDNA, from viral or bacterial pathogens, or from damaged host cells, binds to cGAS.[1][2]

-

cGAS Activation and cGAMP Synthesis: DNA binding induces a conformational change in cGAS, activating its enzymatic function to synthesize 2’3’-cGAMP from ATP and GTP.[2][3]

-

STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum.[1][2]

-

Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus and recruits TBK1, which phosphorylates and activates IRF3.[1]

-

Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes for type I interferons and other inflammatory cytokines.[1][2]

References

cGAS-IN-2 as a Probe for Neuroinflammatory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of innate immunity and a key driver of neuroinflammation in a range of neurological disorders. Aberrant activation of this pathway by cytosolic double-stranded DNA (dsDNA), a damage-associated molecular pattern (DAMP), contributes to the pathology of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Consequently, small molecule inhibitors of cGAS are valuable chemical probes to dissect the role of this pathway in disease pathogenesis and represent a promising therapeutic strategy. This technical guide focuses on cGAS-IN-2 (also known as compound 109), a potent inhibitor of human cGAS, as a representative tool for studying neuroinflammatory diseases. While direct evidence of this compound's efficacy in neuroinflammatory models is not yet widely published, this document provides a comprehensive overview of the cGAS-STING pathway in the central nervous system (CNS), quantitative data for relevant cGAS inhibitors, detailed experimental protocols for their evaluation, and visualizations to guide researchers in utilizing such probes for their investigations.

The cGAS-STING Pathway in Neuroinflammation

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic dsDNA. In the CNS, microglia, the resident immune cells, are the primary cell type expressing and activating this pathway. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating a potent inflammatory response.

Dysregulation of this pathway, triggered by the accumulation of self-DNA in the cytosol from damaged neurons or mitochondria, is increasingly implicated in the chronic neuroinflammation that characterizes many neurodegenerative diseases.

Quantitative Data for cGAS Inhibitors

| Compound Name | Also Known As | Target | IC50 (h-cGAS) | IC50 (m-cGAS) | Cell-based Potency | Key Findings in Neuroinflammation Context |

| This compound | Compound 109 | cGAS | 0.01512 µM[1] | Not Reported | Not Reported | Potent inhibitor of human cGAS, potential for research. |

| A151 | ODN TTAGGG | TLR9, AIM2, cGAS | Not Reported | Not Reported | Reduces IFN-β production | In a mouse model of ischemic stroke, A151 reduced the expression of cGAS, pro-inflammatory cytokines, infarct size, and ameliorated neurodegeneration. |

| TDI-8246 | Not Reported | cGAS | Not Reported | Not Reported | Reverses tau-fibril-induced p-STING, CXCL10, and CCL5 | In iPSC-derived microglia, TDI-8246 reversed the inflammatory response induced by tau fibrils, suggesting a role in Alzheimer's disease pathology.[2] |

| RU.521 | RU3205217 | cGAS | 2.94 µM | 0.11 µM | IC50 of 0.7 µM in dsDNA-activated reporter assay | Reduces constitutive interferon expression in macrophages from a mouse model of Aicardi-Goutières syndrome, a neurological disorder. |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key concepts, the following diagrams have been generated using the DOT language.

References

The Role of cGAS-IN-2 in Autoimmune Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Aberrant activation of this pathway by self-DNA is a key driver in the pathogenesis of several autoimmune disorders, including Aicardi-Goutières Syndrome (AGS) and Systemic Lupus Erythematosus (SLE). Consequently, inhibition of cGAS presents a promising therapeutic strategy. This technical guide provides an in-depth overview of cGAS-IN-2, a potent inhibitor of human cGAS, and its role in the context of autoimmune diseases. We will delve into the mechanism of the cGAS-STING pathway, the pharmacological properties of this compound, and detailed experimental protocols for its evaluation in vitro, in cells, and in relevant animal models of autoimmunity.

Introduction: The cGAS-STING Pathway and Autoimmunity

The innate immune system has evolved to detect pathogen-associated molecular patterns (PAMPs), including foreign DNA. The cGAS-STING pathway is a primary mechanism for sensing cytosolic double-stranded DNA (dsDNA).[1][2] Under normal physiological conditions, self-DNA is sequestered within the nucleus and mitochondria. However, in the context of cellular damage or dysfunction, self-DNA can accumulate in the cytoplasm, leading to inappropriate activation of cGAS.[3]

Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[4] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[6][7]

Chronic production of type I interferons due to the sensing of self-DNA is a hallmark of several autoimmune diseases.[3][8][9] Genetic studies in both humans and mice have solidified the link between dysregulated cGAS-STING signaling and autoimmunity. For instance, mutations in the TREX1 gene, which encodes a 3' to 5' DNA exonuclease responsible for degrading cytosolic DNA, lead to the accumulation of self-DNA and the development of AGS, a severe autoimmune disorder.[10] Mouse models deficient in Trex1 develop a lethal inflammatory myocarditis that is dependent on cGAS and STING.[3][10] Critically, genetic ablation of cGAS in these mice completely rescues them from the disease phenotype, highlighting cGAS as a key driver of the pathology and a prime target for therapeutic intervention.[3][10]

This compound: A Potent Inhibitor of Human cGAS

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). It has been identified as a potent inhibitor of human cGAS (h-cGAS). The primary mechanism of action for cGAS inhibitors is to block the enzymatic activity of cGAS, thereby preventing the production of cGAMP and the subsequent downstream inflammatory signaling.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and other relevant cGAS inhibitors for comparison.

| Compound | Target | IC50 (µM) | Cell-Based Potency (µM) | Reference |

| This compound | h-cGAS | 0.01512 | Not Reported | [11] |

| RU.521 | m-cGAS | 0.11 | ~0.7 (RAW 264.7) | [11][12] |

| h-cGAS | 2.94 | ~0.8 (THP-1) | [11][12] | |

| G150 | h-cGAS | Not Reported | 0.0102 (dsDNA-triggered IFN expression) | [11] |

| Perillaldehyde (PAH) | h-cGAS | 31.3 (biochemical) | Dose-dependent inhibition | [13] |

Experimental Protocols

This section provides detailed methodologies for the evaluation of this compound in various experimental settings.

In Vitro cGAS Activity Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified cGAS.

Method 1: cGAMP Quantification by ELISA

This method measures the production of cGAMP, the direct product of cGAS activity.

-

Materials:

-

Purified recombinant human cGAS (h-cGAS)

-

Herring Testes DNA (HT-DNA) or other dsDNA substrate

-

ATP and GTP

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (or other inhibitors) dissolved in DMSO

-

2'3'-cGAMP ELISA Kit (e.g., Arbor Assays K067-H1)[14]

-

384-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, h-cGAS, and dsDNA.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding a mixture of ATP and GTP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the ELISA kit manufacturer's instructions (e.g., by adding EDTA).

-

Quantify the amount of cGAMP produced in each well using the 2'3'-cGAMP ELISA kit following the manufacturer's protocol.[14]

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Method 2: TR-FRET-Based cGAMP Detection

This is a high-throughput compatible method for measuring cGAMP.

-

Materials:

-

Same as for ELISA, but instead of an ELISA kit, use a TR-FRET assay kit (e.g., BellBrook Labs Transcreener® cGAMP cGAS TR-FRET Assay).[8]

-

-

Procedure:

-

Follow steps 1-4 from the ELISA protocol.

-

Add the TR-FRET detection mix (containing a terbium-labeled antibody and a fluorescent cGAMP tracer) to each well.

-

Incubate for the recommended time to allow for antibody-cGAMP binding.

-

Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to the amount of cGAMP produced.

-

Calculate the IC50 value from the dose-response curve.

-

Cell-Based Assays

Objective: To evaluate the ability of this compound to inhibit the cGAS-STING pathway in a cellular context.

Method 1: Inhibition of Interferon-Stimulated Gene (ISG) Expression

This assay measures the downstream consequences of cGAS activation.

-

Cell Line: THP-1 (human monocytic cell line) or primary human macrophages.

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

PMA (for differentiating THP-1 cells into macrophage-like cells)

-

dsDNA (e.g., HT-DNA or a synthetic 80-mer dsDNA)

-

Transfection reagent (e.g., Lipofectamine 2000)[15]

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR reagents and primers for ISGs (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH).

-

-

Procedure:

-

Seed THP-1 cells and differentiate with PMA for 24-48 hours.

-

Pre-treat the differentiated cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS pathway.[1]

-

Incubate for a specified time (e.g., 6-16 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR to quantify the expression levels of target ISGs, normalized to the housekeeping gene.[1]

-

Determine the dose-dependent inhibition of ISG expression by this compound.

-

Method 2: Western Blot Analysis of Pathway Activation

This method directly assesses the phosphorylation status of key signaling proteins in the cGAS-STING pathway.

-

Materials:

-

Same as for the ISG expression assay.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies against: p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Follow steps 1-4 from the ISG expression assay.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of STING, TBK1, and IRF3.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Assess the reduction in phosphorylation of signaling proteins in the presence of this compound.[1]

-

In Vivo Efficacy in a Mouse Model of Autoimmunity

Objective: To evaluate the therapeutic potential of this compound in a cGAS-driven autoimmune disease model.

Animal Model: Trex1-deficient (Trex1-/-) mice on a C57BL/6 background. These mice develop a lethal inflammatory myocarditis driven by the cGAS-STING pathway.[3][10]

-

Materials:

-

Experimental Design:

-

Begin treatment of Trex1-/- mice at an early age (e.g., from birth or weaning) with a specific dose of this compound or vehicle control, administered daily via a stress-minimizing method like medicated jelly.[4][8]

-

Monitor the survival of the mice over a period of several weeks.

-

At a predetermined endpoint (e.g., 8-10 weeks of age or upon reaching a humane endpoint), euthanize the mice and collect tissues and blood.

-

-

Endpoint Analysis:

-

Survival: Plot Kaplan-Meier survival curves to assess the effect of this compound on the lifespan of Trex1-/- mice.[3]

-

Histopathology:

-

Harvest hearts and other relevant tissues (e.g., skin, stomach) and fix in 10% neutral buffered formalin.[3]

-

Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Perform blinded histological scoring of inflammation in the tissues. For myocarditis, this would involve assessing the extent of mononuclear cell infiltration and muscle damage.[3][16]

-

-

Autoantibody Levels:

-

ISG Expression in Tissues:

-

Pharmacodynamic Marker (cGAMP levels):

-

In a separate cohort, treat mice for a shorter duration and harvest tissues (e.g., heart) to measure cGAMP levels by mass spectrometry or a sensitive ELISA to directly assess target engagement.[8]

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The aberrant activation of the cGAS-STING pathway by self-DNA is a central mechanism in the pathogenesis of a growing number of autoimmune and inflammatory diseases. The development of potent and specific inhibitors of cGAS, such as this compound, represents a highly promising therapeutic avenue. This technical guide has provided a comprehensive overview of the role of the cGAS-STING pathway in autoimmunity and has detailed the necessary experimental protocols to rigorously evaluate the efficacy of cGAS inhibitors. The methodologies described herein, from in vitro enzymatic assays to in vivo studies in a relevant disease model, provide a robust framework for researchers and drug development professionals to advance the understanding and therapeutic application of cGAS inhibitors for the treatment of autoimmune disorders. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of compounds like this compound will be crucial in their translation to the clinic.

References

- 1. med.wmich.edu [med.wmich.edu]

- 2. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetechindia.com [lifetechindia.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. mdpi.com [mdpi.com]

- 8. Novel Anti-Malarial Drug Derivative Inhibited Type I Interferon Production and Autoimmune Inflammation through Inhibition of CGAS-Sting Pathway in Trex1-/- Mouse - ACR Meeting Abstracts [acrabstracts.org]

- 9. In a SLE mouse model the production of IgG autoantibody requires expression of activation-induced deaminase in early developing B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of Autoreactive Antibodies in Mice upon Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Gene-Targeted Mice Lacking the Trex1 (DNase III) 3′→5′ DNA Exonuclease Develop Inflammatory Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tissue selectivity of interferon-stimulated gene expression in mice infected with Dam(+) versus Dam(-) Salmonella enterica serovar Typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of cGAS Inhibition in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. While activation of this pathway is often associated with anti-tumor immunity, chronic cGAS-STING signaling in the tumor microenvironment can paradoxically promote tumor growth and immune evasion. This has led to the exploration of cGAS inhibitors as a potential therapeutic strategy in oncology. This technical guide provides an in-depth overview of the application of cGAS inhibitors in cancer immunology research, focusing on the available preclinical data for representative compounds, detailed experimental protocols, and visualization of key pathways and workflows.

It is important to note that the specific inhibitor "cGAS-IN-2" is not widely documented in publicly available scientific literature. Therefore, this guide will focus on well-characterized cGAS inhibitors such as RU.521 and G150 to illustrate the principles and methodologies in this area of research.

The Dual Role of the cGAS-STING Pathway in Cancer

The cGAS-STING pathway is a double-edged sword in cancer.[1] On one hand, its activation can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which recruit and activate immune cells like cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate tumor cells.[2] On the other hand, chronic activation, particularly in tumors with high chromosomal instability, can drive inflammation-mediated carcinogenesis and create an immunosuppressive tumor microenvironment.[2][3] This can lead to the upregulation of immune checkpoint molecules like PD-L1, contributing to immune evasion and metastasis.[2]

cGAS Inhibitors: A Therapeutic Rationale

The pro-tumorigenic effects of chronic cGAS-STING activation provide a strong rationale for the development of cGAS inhibitors in cancer therapy. By blocking the enzymatic activity of cGAS, these inhibitors aim to:

-

Reduce chronic inflammation: Dampen the pro-tumorigenic inflammatory signaling in the tumor microenvironment.

-

Overcome immune suppression: Decrease the expression of immune checkpoint molecules and reduce the accumulation of immunosuppressive cells.

-

Enhance other therapies: Potentially synergize with other cancer treatments like immune checkpoint inhibitors or chemotherapy by altering the tumor immune landscape.

Quantitative Data for Representative cGAS Inhibitors

The following tables summarize the available quantitative data for well-characterized cGAS inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Potency of cGAS Inhibitors

| Compound | Assay Type | Target Species | IC50 | Reference |

| RU.521 | IFN-I Reporter Assay | Mouse | ~5 µM | [4] |

| RU.521 | IFN-β mRNA expression | Human (THP-1 cells) | Not specified, significant inhibition shown | [5] |

| G150 | cGAS enzymatic assay | Not specified | Potent inhibitor (IC50 not specified) | [6] |

| PF-06928215 | cGAS enzymatic assay | Human | 4.9 µM | [7][8] |

Table 2: Cellular Activity of cGAS Inhibitors

| Compound | Cell Line | Assay | Readout | Finding | Reference |

| RU.521 | RAW-Dual reporter cells | IFN-I Reporter Assay | Luciferase activity | Dose-dependent inhibition of IFN-I signal | [4] |

| G150 | Peripheral T-cell Lymphoma (PTCL) cell lines | Cell viability, Apoptosis | CCK8, Flow cytometry | Concentration-dependent decrease in cell viability and induction of apoptosis | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of cGAS inhibitors. Below are protocols for key experiments cited in the literature.

In Vitro cGAS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of cGAS.

Principle: Recombinant cGAS is incubated with its substrates (ATP and GTP) and a DNA activator in the presence of the test compound. The production of cGAMP is then quantified, typically using a competitive ELISA or a TR-FRET-based assay.[9][10]

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and ZnCl₂.[9]

-

In a 96-well plate, add the reaction buffer, a DNA activator (e.g., herring testis DNA), ATP, and GTP.[9]

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., CU-76).[11]

-

-

Enzyme Addition:

-

Add recombinant human or mouse cGAS to initiate the reaction.[11]

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[11]

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., EDTA).[11]

-

-

cGAMP Quantification:

-

Quantify the amount of 2'3'-cGAMP produced using a commercial ELISA kit or a TR-FRET assay according to the manufacturer's instructions.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular cGAS-STING Pathway Activation Assay

This assay assesses the ability of a compound to inhibit cGAS-STING signaling in a cellular context.

Principle: Cells are stimulated with a DNA agonist to activate the cGAS-STING pathway in the presence of the test compound. The downstream signaling events, such as the phosphorylation of STING and IRF3, or the production of type I interferons, are then measured.

Protocol:

-

Cell Culture:

-

Plate a suitable cell line (e.g., THP-1, RAW 264.7, or reporter cell lines like RAW-Lucia ISG) in a 96-well plate and allow them to adhere overnight.[4]

-

-

Compound Treatment:

-

Pre-incubate the cells with the cGAS inhibitor at various concentrations for a specified time (e.g., 2-4 hours).[4]

-

-

Pathway Activation:

-

Transfect the cells with a DNA agonist, such as herring testis DNA (HT-DNA) or interferon stimulatory DNA (ISD), using a transfection reagent.[4]

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for pathway activation and downstream readouts (e.g., 6-24 hours).[4]

-

-

Readout:

-

Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of STING (pSTING) and IRF3 (pIRF3).[12]

-

Reporter Assay: If using a reporter cell line, measure the luciferase or other reporter gene activity in the cell supernatant or lysate.[4]

-

RT-qPCR: Isolate RNA and perform RT-qPCR to measure the expression of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and CCL5.[13]

-

-

Data Analysis:

-

Quantify the levels of phosphorylated proteins, reporter activity, or gene expression relative to the vehicle-treated, DNA-stimulated control.

-

Determine the IC50 value of the inhibitor in the cellular assay.

-

In Vivo Tumor Model Efficacy Study

This type of study evaluates the anti-tumor efficacy of a cGAS inhibitor in a living organism.

Principle: A mouse tumor model is established, and the animals are treated with the cGAS inhibitor. Tumor growth and changes in the tumor immune microenvironment are monitored over time.

Protocol:

-

Tumor Cell Implantation:

-

Inject a suitable cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[14]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, cGAS inhibitor).

-

-

Drug Administration:

-

Administer the cGAS inhibitor via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

-

Tumor Measurement:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

-

Pharmacodynamic and Immune Analysis:

-

At the end of the study, or at specified time points, collect tumors and other tissues (e.g., spleen, lymph nodes).

-

Analyze the tumors for changes in immune cell infiltration (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry or immunohistochemistry.

-

Measure cytokine and chemokine levels in the tumor microenvironment by ELISA or multiplex assays.

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) for the inhibitor-treated group compared to the vehicle control.

-

Statistically analyze the differences in tumor volume and immune cell populations between the groups.

-

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Caption: cGAS-STING signaling pathway and the mechanism of cGAS inhibitors.

References

- 1. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beating cancer cells at their own game by stepping on their cGAS [wyss.harvard.edu]

Understanding the Enzymatic Activity of cGAS in the Presence of the Potent Inhibitor cGAS-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic activity of cyclic GMP-AMP synthase (cGAS) and its inhibition by the potent small molecule inhibitor, cGAS-IN-2. This document details the critical role of the cGAS-STING signaling pathway in innate immunity, provides quantitative data on the inhibitory effects of this compound, outlines detailed experimental protocols for assessing cGAS activity, and visualizes key pathways and workflows.

Introduction to the cGAS-STING Signaling Pathway

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[2] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3, and ultimately, the production of type I interferons (IFNs) and other inflammatory cytokines.[2] Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

This compound: A Potent Inhibitor of cGAS Enzymatic Activity

This compound (also referred to as compound 109) has been identified as a potent inhibitor of human cGAS (h-cGAS) enzymatic activity.[3] Understanding the quantitative measure of its inhibitory potential is critical for its application in research and drug development.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%.

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | Human cGAS (h-cGAS) | 0.01512 | [3] |

Experimental Protocols for Assessing cGAS Enzymatic Activity and Inhibition

The following sections provide detailed methodologies for key experiments to characterize the enzymatic activity of cGAS and evaluate the efficacy of inhibitors like this compound.

In Vitro Biochemical Assay for cGAS Inhibition

This assay directly measures the production of cGAMP by recombinant cGAS in the presence of dsDNA and varying concentrations of an inhibitor.

Objective: To determine the IC50 value of a cGAS inhibitor.

Materials:

-

Recombinant human cGAS (h-cGAS) protein

-

Double-stranded DNA (e.g., Herring Testes DNA or a long synthetic dsDNA oligonucleotide)

-

ATP and GTP substrates

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂)

-

This compound or other test inhibitors

-

Reaction stop solution (e.g., EDTA)

-

cGAMP detection kit (e.g., ELISA or TR-FRET based)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.

-

Add varying concentrations of the cGAS inhibitor (e.g., this compound) to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the reaction by adding recombinant cGAS to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of cGAMP produced in each well using a cGAMP detection kit according to the manufacturer's instructions.

-

Plot the cGAMP concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for cGAS-STING Pathway Activation

This assay measures the downstream effects of cGAS activation, such as the production of IFN-β, in a cellular context.

Objective: To assess the ability of a cGAS inhibitor to block dsDNA-induced IFN-β production in cells.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium and supplements

-

dsDNA (e.g., ISD - Interferon Stimulatory DNA)

-

Transfection reagent

-

This compound or other test inhibitors

-

Lysis buffer

-

ELISA kit for human IFN-β

-

Microplate reader

Procedure:

-

Seed THP-1 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of the cGAS inhibitor for a specified time (e.g., 1-2 hours).

-

Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS-STING pathway. Include a mock-transfected control.

-

Incubate the cells for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of the inhibitor on IFN-β production.

Visualizations

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating cGAS inhibitors.

References

The Impact of cGAS Inhibitors on Interferon Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of small molecule inhibitors of cyclic GMP-AMP synthase (cGAS) on the production of type I interferons (IFNs). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the underlying signaling pathways, quantitative effects of inhibitors, and the experimental methodologies used for their evaluation.

Core Concepts: The cGAS-STING Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][4][5] cGAMP then binds to the adaptor protein, Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum.[3][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β, and other inflammatory cytokines.[4][6]

Visualization of the cGAS-STING Signaling Pathway

The following diagram illustrates the key steps in the cGAS-STING pathway leading to interferon production.

References

- 1. regenhealthsolutions.info [regenhealthsolutions.info]

- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression [ideas.repec.org]

- 3. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]

- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonists and Inhibitors of the cGAS-STING Pathway | MDPI [mdpi.com]

- 6. Frontiers | Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response [frontiersin.org]

A Technical Guide to the Preliminary Cellular Evaluation of cGAS Inhibitors

Disclaimer: Information regarding a specific compound designated "cGAS-IN-2" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive framework for the preliminary investigation of a hypothetical cGAS inhibitor, herein referred to as "cGAS-IN-X," in cellular models. The methodologies and data presentation formats are based on established protocols for studying the cGAS-STING pathway and its inhibitors.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic inhibition.

This technical guide outlines the core experimental protocols and data presentation strategies for the initial cellular characterization of novel cGAS inhibitors.

Quantitative Data Summary

A systematic approach to data logging is crucial for comparing the potency and selectivity of cGAS inhibitors. The following table provides a standardized format for summarizing key quantitative data from preliminary cellular assays.

Table 1: Cellular Activity of a Hypothetical cGAS Inhibitor (cGAS-IN-X)

| Cell Line | Stimulant | Analyte | Assay Type | IC50 (µM) | Notes |

| THP-1 | Herring Testes DNA (HT-DNA) | IFN-β | ELISA | Measures secreted IFN-β protein levels. | |

| HT-DNA | p-IRF3 | Western Blot | Assesses inhibition of IRF3 phosphorylation. | ||

| HT-DNA | IFNB1 mRNA | RT-qPCR | Quantifies transcript levels of the IFN-β gene. | ||

| BJ-5ta | Doxorubicin-induced senescence | IL-6 | ELISA | Evaluates inhibitor activity in a model of sterile inflammation. | |

| Doxorubicin-induced senescence | p-TBK1 | Western Blot | Measures inhibition of TBK1 phosphorylation. |

Experimental Protocols

Detailed and reproducible protocols are fundamental to the rigorous evaluation of a compound's biological activity. The following sections describe standard methods for assessing the impact of a cGAS inhibitor on the cGAS-STING pathway in cellular models.

Cell Culture and Treatment

-

Cell Lines:

-

THP-1 cells: A human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway. These cells are typically differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) prior to experiments.

-

BJ-5ta cells: A human fibroblast cell line that can be induced to undergo senescence, a process known to activate the cGAS-STING pathway through the accumulation of cytosolic DNA.

-

-

Inhibitor Preparation:

-

Dissolve the cGAS inhibitor (cGAS-IN-X) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations for the dose-response experiments. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of the cGAS inhibitor or vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours). This allows for cellular uptake of the compound before pathway stimulation.

-

cGAS-STING Pathway Activation

-

Transfection of dsDNA:

-

For cell lines like THP-1, the pathway is commonly activated by introducing dsDNA into the cytoplasm.

-

Herring Testes DNA (HT-DNA) or other synthetic dsDNA fragments can be complexed with a transfection reagent (e.g., Lipofectamine) to facilitate its delivery into the cells.

-

Add the DNA-lipid complexes to the cells that have been pre-treated with the cGAS inhibitor.

-

-

Induction of Cellular Senescence:

-

In cell lines such as BJ-5ta, the cGAS-STING pathway can be activated by inducing cellular senescence.

-

Treat the cells with a DNA-damaging agent like doxorubicin for a specified period to induce a senescent phenotype, which is characterized by the presence of cytosolic chromatin fragments that activate cGAS.

-

Quantification of Downstream Readouts

-

After the stimulation period, collect the cell culture supernatants.

-

Use commercially available ELISA kits to quantify the concentration of secreted cytokines, such as IFN-β or IL-6.

-

Follow the manufacturer's instructions for the assay, which typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-TBK1, p-IRF3) and total protein controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Perform qPCR using primers specific for the target gene (e.g., IFNB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.

Visualizations

Diagrams are invaluable for illustrating complex biological pathways and experimental designs. The following visualizations are generated using the DOT language.

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA.

Experimental Workflow for cGAS Inhibitor Testing

Caption: Workflow for evaluating a cGAS inhibitor in a cellular model.

Initial Characterization of a Novel cGAS Inhibitor: cGAS-IN-2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections as well as cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Dysregulation of the cGAS-STING pathway is implicated in a range of autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic intervention.

This technical guide outlines a comprehensive strategy for the initial characterization of a novel cGAS inhibitor, provisionally named cGAS-IN-2. The following sections detail the experimental protocols for assessing its biochemical and cellular activity, and provide a framework for presenting the quantitative data.

Biochemical Characterization of this compound

The initial biochemical assessment of this compound is designed to determine its direct inhibitory effect on cGAS enzymatic activity and to characterize its mechanism of inhibition.

Data Presentation: Biochemical Activity

| Assay | Description | Key Parameters Measured | Sample Data (Hypothetical) |

| cGAS Enzymatic Assay | Measures the production of 2',3'-cGAMP from ATP and GTP by recombinant human cGAS in the presence of a DNA agonist (e.g., Herring Testis DNA). | IC50 (half-maximal inhibitory concentration) | 150 nM |

| Mechanism of Action Studies | Determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the concentrations of substrates (ATP, GTP) and the DNA agonist. | Ki (inhibitor constant), Lineweaver-Burk or Michaelis-Menten plots | Competitive with respect to ATP |

| Selectivity Profiling | Assesses the inhibitory activity of this compound against a panel of other nucleotidyltransferases and related enzymes to determine its specificity. | IC50 values against other enzymes | >10 µM for all tested off-targets |

Experimental Protocols: Biochemical Assays

1.2.1. cGAS Enzymatic Activity Assay (HPLC-based)

This protocol describes the determination of this compound's inhibitory activity by measuring 2',3'-cGAMP production using High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

Recombinant human cGAS protein

-

Herring Testis (HT) DNA

-

ATP and GTP

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

This compound (solubilized in DMSO)

-

HPLC system with a C18 column

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant cGAS, and HT-DNA.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATP and GTP.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding EDTA to a final concentration of 50 mM.

-

Filter the reaction mixture and analyze the production of 2',3'-cGAMP by HPLC.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

1.2.2. cGAS Inhibitor Screening Assay (ELISA-based)

An alternative, higher-throughput method for assessing cGAS activity utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify 2',3'-cGAMP.[4]

-

Materials:

-

cGAS Inhibitor Screening Assay Kit (commercially available)

-

Recombinant human cGAS protein

-

HT-DNA, ATP, GTP

-

This compound

-

-

Procedure:

-

Follow the manufacturer's protocol for the cGAS inhibitor screening assay.

-

Typically, the procedure involves incubating recombinant cGAS, HT-DNA, ATP, and GTP with varying concentrations of this compound.

-

The amount of 2',3'-cGAMP produced is then quantified using a competitive ELISA where free 2',3'-cGAMP in the sample competes with a labeled 2',3'-cGAMP for binding to a specific antibody.

-

The signal is inversely proportional to the amount of 2',3'-cGAMP produced.

-

Calculate IC50 values as described above.

-

Cellular Characterization of this compound

Cellular assays are essential to confirm that the biochemical activity of this compound translates to the inhibition of the cGAS-STING pathway in a cellular context.

Data Presentation: Cellular Activity

| Assay | Cell Line | Stimulation | Key Parameters Measured | Sample Data (Hypothetical) |

| 2',3'-cGAMP Production | THP-1 (human monocytic cell line) | Transfection with dsDNA (e.g., ISD) | IC50 for 2',3'-cGAMP reduction | 500 nM |

| IRF3 Phosphorylation | THP-1 or HEK293T expressing cGAS/STING | Transfection with dsDNA | IC50 for inhibition of p-IRF3 levels (Western Blot) | 600 nM |

| Type I Interferon Response | THP-1 or primary human macrophages | Transfection with dsDNA | IC50 for inhibition of IFN-β mRNA (RT-qPCR) and protein (ELISA) expression | 750 nM |

| Cytotoxicity Assay | Various cell lines | None | CC50 (half-maximal cytotoxic concentration) | > 20 µM |

Experimental Protocols: Cellular Assays

2.2.1. Cellular 2',3'-cGAMP Quantification

This protocol measures the ability of this compound to inhibit the production of 2',3'-cGAMP in cells following stimulation with cytosolic DNA.

-

Materials:

-

THP-1 cells

-

Interferon Stimulatory DNA (ISD)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Cell lysis buffer

-

2',3'-cGAMP ELISA kit

-

-

Procedure:

-

Seed THP-1 cells in a 24-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Transfect the cells with ISD using a suitable transfection reagent to stimulate the cGAS pathway.

-

Incubate for 4-6 hours.

-

Lyse the cells and quantify the intracellular concentration of 2',3'-cGAMP using a commercial ELISA kit.

-

Determine the IC50 value for the inhibition of 2',3'-cGAMP production.

-

2.2.2. Western Blot Analysis of IRF3 Phosphorylation

Activation of the cGAS-STING pathway leads to the phosphorylation of the transcription factor IRF3.[1] This assay assesses the effect of this compound on this key downstream signaling event.

-

Materials:

-

THP-1 cells

-

ISD

-

Transfection reagent

-

This compound